L-ARGININE:HCL (GUANIDO-15N2+)
Description
Fundamental Metabolic Roles of L-Arginine in Biological Systems
L-arginine is a semi-essential amino acid with a diverse and critical set of roles in human physiology. It serves as a precursor for the synthesis of proteins and a variety of other important molecules. The metabolic pathways of L-arginine are complex and highly regulated, leading to the production of several key bioactive compounds. nih.gov
One of the most significant roles of L-arginine is as the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO). nih.gov Nitric oxide is a crucial signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune responses. nih.gov
Furthermore, L-arginine is a key intermediate in the urea (B33335) cycle, the primary pathway for the detoxification of ammonia (B1221849) in the body. The enzyme arginase catalyzes the hydrolysis of L-arginine to produce urea and ornithine. nih.gov Ornithine, in turn, is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. nih.gov L-arginine is also a precursor for the synthesis of creatine (B1669601), an important molecule for energy storage in muscle and brain tissue. nih.gov
The diverse metabolic fates of L-arginine underscore its importance in maintaining cellular and systemic homeostasis.
Rationale for Guanidino-15N2 Isotopic Labeling in L-Arginine Investigations
The specific labeling of the guanidino group of L-arginine with two ¹⁵N isotopes offers distinct advantages for metabolic research. The guanidino group is the functional part of the molecule that is directly involved in several key reactions.
In the synthesis of nitric oxide, one of the terminal nitrogen atoms of the guanidino group is incorporated into the NO molecule. nih.gov By using L-Arginine:HCl (guanidino-15N2+), researchers can directly trace the nitrogen from arginine to nitric oxide and its stable end-products, nitrate (B79036) and nitrite. nih.govpnas.org This allows for the accurate measurement of whole-body and tissue-specific nitric oxide production. pnas.orgnih.gov
Similarly, in the urea cycle, both nitrogen atoms of the guanidino group are incorporated into urea. Labeling this group with ¹⁵N₂ provides a distinct mass shift that allows for the precise quantification of urea synthesis and, consequently, the rate of arginine catabolism through the arginase pathway. nih.gov The use of two heavy isotopes in the same functional group enhances the sensitivity and specificity of detection by mass spectrometry, making it easier to distinguish the labeled products from the background of naturally occurring isotopes.
This specific labeling strategy, therefore, provides a powerful and unambiguous method to simultaneously probe the flux of L-arginine through the nitric oxide and urea synthesis pathways, offering valuable insights into the regulation of these critical metabolic processes in health and disease. nih.govnih.gov
Historical Context of Stable Isotope Applications in Biochemistry Research
The use of stable isotopes as tracers in biological research has a rich history dating back to the early 20th century. The discovery of deuterium (B1214612), a stable isotope of hydrogen, by Harold Urey in 1931, and the subsequent work of pioneers like Rudolf Schoenheimer and David Rittenberg, revolutionized our understanding of metabolism. ebi.ac.uk Their experiments in the 1930s and 1940s, using deuterium and ¹⁵N-labeled compounds, overturned the prevailing view of a static body and revealed the dynamic state of body constituents.
Initially, the use of stable isotopes was limited by the technical challenges of detecting small differences in mass. However, the development of mass spectrometry and, later, nuclear magnetic resonance spectroscopy, provided the analytical tools necessary to precisely measure isotopic enrichment. The application of these techniques to biological systems has since become widespread, enabling groundbreaking discoveries in areas such as protein turnover, glucose metabolism, and the biosynthesis of complex molecules. The use of stable isotope-labeled amino acids, like L-Arginine:HCl (guanido-15N2+), is a direct continuation of this legacy, allowing for increasingly sophisticated investigations into the complexities of metabolic regulation.
Detailed Research Findings
The application of L-Arginine:HCl (guanido-15N2+) has yielded significant insights into L-arginine metabolism in various physiological and pathological states.
A study in healthy men used a primed, constant intravenous infusion of L-[guanidino-¹⁵N₂]arginine to determine the rates of whole-body nitric oxide synthesis. The researchers were able to quantify the conversion of the labeled arginine to ¹⁵N-labeled citrulline, a co-product of nitric oxide synthesis. Their findings provided a quantitative measure of basal nitric oxide production in healthy individuals. nih.gov
Another investigation focused on the splanchnic metabolism of dietary arginine and its contribution to nitric oxide synthesis. By administering [guanidino-¹⁵N₂, 5,5-²H₂]arginine both intragastrically and intravenously, the study revealed that a significant portion of dietary arginine is utilized for nitric oxide production during its "first pass" through the splanchnic circulation. pnas.org
In a clinical research setting, L-[guanidino-¹⁵N₂]arginine was used to demonstrate that patients receiving interleukin-2 (B1167480) therapy for cancer experience a dramatic increase in nitric oxide synthesis. This study confirmed the existence of a cytokine-inducible, high-output L-arginine/NO pathway in humans, which has important implications for understanding the inflammatory response. nih.gov
These examples highlight the power of L-Arginine:HCl (guanido-15N2+) as a tool to dissect the intricate pathways of L-arginine metabolism and their relevance to human health and disease.
Interactive Data Table: Research Applications of L-Arginine:HCl (guanido-15N2+)
| Research Area | Key Finding | Reference |
| Whole-Body Nitric Oxide Synthesis | Quantified the basal rate of nitric oxide production in healthy adult men by tracing the conversion of labeled arginine to labeled citrulline. | nih.gov |
| Splanchnic Arginine Metabolism | Demonstrated that a significant fraction of dietary arginine is converted to nitric oxide in the splanchnic region during its first pass. | pnas.org |
| Immunology and Cancer Therapy | Showed that interleukin-2 therapy induces a substantial increase in nitric oxide synthesis from L-arginine in cancer patients. | nih.gov |
Properties
Molecular Weight |
212.65 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Production of L Arginine:hcl Guanido 15n2+
Chemical and Enzymatic Strategies for Stable Isotope Incorporation into Amino Acids
The introduction of stable isotopes such as ¹³C, ²H, and ¹⁵N into amino acids is fundamental for a wide range of biomedical and biochemical studies. These labeled compounds serve as tracers in metabolic studies and are essential for quantitative proteomics and structural analysis by nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.comcreative-proteomics.com Two primary approaches are employed for this purpose: chemical synthesis and enzymatic (biosynthetic) methods.
Chemical strategies offer precise control over the location of the isotopic label within the molecule. For nitrogen-15, this often involves using simple, commercially available ¹⁵N-labeled starting materials, such as [¹⁵N]ammonia, [¹⁵N]nitrate, or [¹⁵N₂]cyanamide. academicjournals.orgnih.gov Synthetic routes are designed to incorporate these labeled precursors at specific steps to yield the final, site-specifically labeled amino acid. nih.govnih.gov While powerful for creating specific isotopologues, chemical synthesis can sometimes be complex, requiring multiple protection and deprotection steps to maintain the stereochemistry (L-configuration) of the amino acid.
Enzymatic strategies leverage the high specificity of enzymes to produce isotopically labeled amino acids. These methods can be highly efficient and stereospecific, typically yielding the desired L-isomer exclusively. researchgate.netvulcanchem.com A common approach involves the use of ¹⁵N-labeled ammonium (B1175870) chloride as the nitrogen source in a system containing a suitable α-keto acid precursor and a specific enzyme, such as an amino acid dehydrogenase. researchgate.net For instance, enzymes like glutamate (B1630785) dehydrogenase or leucine (B10760876) dehydrogenase can catalyze the reductive amination of the corresponding α-keto acid using the ¹⁵N-ammonium and a cofactor like NADH to produce the L-[¹⁵N]amino acid. researchgate.netresearchgate.net Another biosynthetic approach is metabolic labeling, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in a medium containing a labeled amino acid, which is then incorporated into all newly synthesized proteins. washington.edu
Table 1: Comparison of General Strategies for Stable Isotope Labeling of Amino Acids
| Strategy | Description | Key Advantages | Common ¹⁵N Precursors |
| Chemical Synthesis | Multi-step organic synthesis to build the amino acid with site-specific label incorporation. | High precision of label placement; can create non-natural isomers. | ¹⁵N-labeled cyanamide (B42294), ¹⁵N-labeled hydroxylamine, ¹⁵N-labeled phthalimide. nih.govacademicjournals.org |
| Enzymatic Synthesis | Use of isolated enzymes (e.g., dehydrogenases, transaminases) to convert a labeled precursor into the target amino acid. | High stereospecificity (produces L-isomer); high yield; reactions often in aqueous media. | ¹⁵N-ammonium chloride, ¹⁵N-glutamate. researchgate.netvulcanchem.com |
| Metabolic Labeling (in vivo) | Whole-cell systems (e.g., bacteria, yeast, cell culture) are grown on media containing labeled nutrients. | Produces uniformly labeled proteins; useful for proteomics and in-cell NMR. | ¹⁵N-ammonium chloride, ¹⁵N-labeled glucose. washington.edusigmaaldrich.com |
Specific Methodologies for Guanidino-¹⁵N₂ Enrichment in L-Arginine
The specific labeling of the two terminal (imino) nitrogens in the guanidino group of L-arginine is most effectively achieved through chemical synthesis. The established and most direct method involves the reaction of L-ornithine with a ¹⁵N-labeled guanylation agent.
A widely cited synthetic route is the reaction of the hydrochloride salt of L-ornithine with ¹⁵N-labeled cyanamide (H₂N¹⁵C¹⁵N). academicjournals.orgwikipedia.org In this reaction, the amino group on the side chain of L-ornithine attacks the cyanamide carbon, leading to the formation of the guanidino group. By using cyanamide in which both nitrogen atoms are ¹⁵N ([¹⁵N₂]cyanamide), both terminal nitrogens of the resulting L-arginine guanidino group become labeled. This method is advantageous as it builds upon the readily available and chiral L-ornithine precursor, preserving the essential stereochemistry of the final product.
While enzymatic pathways are central to arginine metabolism, they are more commonly studied using labeled arginine rather than for its de novo synthesis. For example, nitric oxide synthase (NOS) enzymes convert L-arginine to L-citrulline and nitric oxide, a process that can be traced using L-[guanido-¹⁵N₂]arginine to confirm that the NO molecule originates from a guanidino nitrogen. nih.govasm.org Similarly, the urea (B33335) cycle, where arginase converts arginine to ornithine and urea, can be tracked with this tracer. researchgate.net Although enzymes like arginine:glycine (B1666218) amidinotransferase (AGAT) are involved in guanidino group transfer, their use for the practical synthesis of L-[guanido-¹⁵N₂]arginine from a labeled precursor is less common than direct chemical methods. dntb.gov.ua
Table 2: Key Reactants for the Chemical Synthesis of L-ARGININE:HCL (GUANIDO-¹⁵N₂+)
| Precursor | Labeling Reagent | Role of Reagent | Product |
| L-Ornithine hydrochloride | [¹⁵N₂]Cyanamide (H₂¹⁵NC¹⁵N) | Source of the two ¹⁵N atoms for the guanidino group. | L-Arginine:HCl (guanido-¹⁵N₂+) |
Considerations for Isotopic Purity and Reagent Quality Control in Research Applications
For research applications, particularly in metabolic tracer studies and quantitative proteomics, the quality of the isotopically labeled compound is paramount. The chemical and isotopic purity of L-arginine:HCl (guanido-¹⁵N₂+) must be rigorously verified to ensure that experimental results are accurate and reproducible. researchgate.netnih.gov
Isotopic Purity and Enrichment: The isotopic enrichment refers to the percentage of molecules that contain the ¹⁵N isotope at the specified positions. For L-arginine:HCl (guanido-¹⁵N₂), this is typically expected to be 98% or higher. nih.govwikipedia.org Determining this requires analytical techniques capable of distinguishing between isotopologues.
Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. By analyzing the mass-to-charge (m/z) ratio of the molecule, MS can quantify the relative abundance of the labeled (heavier) compound compared to its unlabeled (lighter) counterpart. physiology.orgnih.gov Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of the molecule. lumiprobe.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR is a powerful, non-destructive technique that provides definitive confirmation of the label's position within the molecule. nih.gov It can distinguish between nitrogen atoms in different chemical environments (e.g., the α-amino nitrogen vs. the guanidino nitrogens) and can be used for quantitative analysis of isotopic purity. researchgate.netresearchgate.net
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to separate the target compound from any starting materials, by-products, or other contaminants, thus ensuring high chemical purity. physiology.org
Internal Standards and Quality Control Samples: In quantitative studies, isotopically labeled compounds often serve as ideal internal standards because they have nearly identical chemical and physical properties to their endogenous, unlabeled counterparts, but are distinguishable by mass spectrometry. washington.edunih.govnih.gov Routine analysis of quality control (QC) samples with known concentrations is essential to monitor the stability and performance of the entire analytical workflow, from sample preparation to data acquisition. researchgate.net
Table 3: Analytical Methods for Quality Control of L-ARGININE:HCL (GUANIDO-¹⁵N₂+)
| Analytical Technique | Purpose | Key Information Provided |
| Mass Spectrometry (MS/MS) | Determination of isotopic enrichment; confirmation of molecular weight. | Relative abundance of labeled vs. unlabeled compound; fragmentation pattern for structural verification. physiology.orgnih.gov |
| ¹⁵N NMR Spectroscopy | Confirmation of label position; determination of position-specific isotopic purity. | Chemical shifts confirming ¹⁵N incorporation at the guanidino nitrogens. nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | Separation and quantification of the target compound from chemical impurities. physiology.org |
Theoretical and Methodological Frameworks for Stable Isotope Tracing Utilizing L Arginine Guanido 15n2+
Principles of Stable Isotope Dilution and Tracer Kinetics in Metabolic Studies
The use of stable isotope tracers like L-ARGININE (GUANIDO-15N2+) is founded on the principle of isotope dilution. profil.com This technique provides dynamic information about metabolic processes that cannot be obtained by simply measuring the concentration of a substance, which only offers a static snapshot. physoc.org In a typical study, a known quantity of the labeled compound (the "tracer") is introduced into a biological system. This tracer mixes with the pool of the naturally abundant, unlabeled compound (the "tracee"). profil.com
By sampling the system over time and measuring the ratio of the tracer to the tracee using mass spectrometry, researchers can quantify the rate at which the unlabeled compound appears in the pool, a measure known as the Rate of Appearance (Ra). nih.gov This Ra reflects the combined rates of production from endogenous synthesis and protein breakdown. Conversely, the Rate of Disappearance (Rd) from the pool, which represents consumption by pathways like protein synthesis or metabolic conversion, can also be calculated. nih.gov These kinetic measurements provide a true dynamic understanding of the flux through metabolic pathways. physoc.org For instance, administering L-[guanido-¹⁵N₂]arginine allows for the quantification of whole-body arginine flux and its conversion to other molecules. nih.gov
Investigation of Isotope Fractionation Effects within Metabolic Systems
A critical consideration in stable isotope studies is the phenomenon of isotope fractionation, where enzymes may discriminate between heavy (¹⁵N) and light (¹⁴N) isotopes. oup.com This kinetic isotope effect occurs because the additional mass of the heavy isotope can result in slightly slower reaction rates compared to the lighter, more common isotope. mdpi.com
In nitrogen metabolism, enzymatic reactions such as deamination are known to fractionate against ¹⁵N. mdpi.com This means that the product of the reaction (e.g., ammonia) will be depleted in ¹⁵N relative to the substrate (e.g., an amino acid). Consequently, the remaining pool of the substrate becomes enriched in ¹⁵N. mdpi.com Similarly, nitrate (B79036) reductase, a key enzyme in nitrogen assimilation, shows a preference for the ¹⁴NO₃⁻ isotopologue, resulting in a product that is ¹⁵N-depleted compared to the initial substrate. oup.com Understanding these fractionation effects is essential for the accurate interpretation of data from tracer studies, as the isotopic composition of metabolites is influenced not only by precursor-product relationships but also by the inherent discrimination of the enzymes involved.
Experimental Designs for L-ARGININE (GUANIDO-15N2+) Tracer Studies in Biological Models (e.g., cell cultures, isolated organs, non-human animal models)
L-ARGININE (GUANIDO-15N2+) is utilized in a variety of experimental designs across different biological models to probe arginine metabolism. Studies have been conducted in non-human animal models, such as pigs and sheep, to investigate the metabolic fate of arginine in response to dietary changes or in pathological states like sepsis and liver failure. physiology.orgnih.govnih.gov Furthermore, tracer studies in healthy human subjects have been crucial for determining baseline rates of arginine flux and nitric oxide synthesis. nih.govclinicaltrials.gov These diverse applications underscore the versatility of this tracer in elucidating complex physiological and pathophysiological processes.
Pulse-chase analysis is a powerful technique for tracking the fate of molecules over time. frontiersin.org In this method, a biological system, such as a cell culture, is first exposed to a medium containing the labeled tracer—in this case, L-ARGININE (GUANIDO-15N2+)—for a brief period. This "pulse" labels a specific cohort of newly synthesized molecules. frontiersin.orgnih.gov
Following the pulse, the cells are washed and transferred to a medium containing an excess of the unlabeled ("cold") version of the compound. This "chase" period prevents further incorporation of the label and allows researchers to follow the labeled cohort as it moves through cellular compartments or is metabolized. frontiersin.org For example, by immunoprecipitating a specific protein at different time points during the chase, one can determine its rate of transport through organelles like the endoplasmic reticulum and Golgi apparatus, or measure its degradation half-life. nih.govbiorxiv.org This methodology provides critical kinetic data on intracellular transport and protein turnover. nih.gov
The primed, constant infusion technique is a "gold standard" approach for achieving an isotopic steady state, which is essential for accurately measuring metabolic fluxes in vivo. nih.gov This method begins with a larger, initial "priming" dose of the tracer, such as L-[guanido-¹⁵N₂]arginine, to rapidly fill the body's metabolic pool. nih.govnih.gov This is immediately followed by a continuous, lower-dose infusion of the tracer for the duration of the experiment. nih.gov
This design reduces the time needed to reach an isotopic steady state, where the ratio of labeled to unlabeled arginine in the plasma remains constant. nih.gov Once this plateau is achieved, the rate of appearance (flux) of arginine can be calculated reliably from the tracer infusion rate and the measured plasma isotopic enrichment. nih.gov This approach has been used effectively in human studies to determine that under normal conditions, only a small fraction of the plasma arginine flux is directed towards nitric oxide (NO) synthesis (about 1.2%) and urea (B33335) formation (about 15%). nih.gov
Table 1: Research Findings from a Steady-State L-[guanidino-¹⁵N₂]arginine Infusion Study in Healthy Men
| Parameter Measured | Finding | Source |
| Nitric Oxide (NO) Synthesis Rate | Averaged 0.96 µmol·kg⁻¹·h⁻¹ | nih.gov |
| De Novo Arginine Synthesis | Averaged 9.2 µmol·kg⁻¹·h⁻¹, accounting for ~11% of plasma arginine flux. | nih.gov |
| Plasma Arginine Flux | The plasma arginine pool served as a significant precursor (54%) for whole-body NO formation. | nih.gov |
| Arginine Fate | Approximately 1.2% of plasma arginine turnover was for NO formation. | nih.gov |
| Arginine Fate | Approximately 15% of plasma arginine turnover was associated with urea formation. | nih.gov |
To investigate complex metabolic networks where pathways intersect, researchers employ multitracer experimental designs. This advanced approach involves the simultaneous infusion of several different stable isotope tracers to quantify multiple metabolic processes at once. physiology.orgnih.gov
A key example is a study in neonatal piglets that used a cocktail of four tracers—[guanido-¹⁵N₂]arginine, [ureido-¹³C;5,5-²H₂]citrulline, [U-¹³C₅]ornithine, and [¹⁵N,U-¹³C₅]proline—to dissect arginine metabolism. nih.gov The use of L-[guanido-¹⁵N₂]arginine specifically allowed for the measurement of its conversion to [ureido-¹⁵N]citrulline, providing a direct quantification of nitric oxide synthesis. physiology.orgphysiology.org The other tracers enabled the simultaneous measurement of endogenous arginine synthesis from precursors like proline and citrulline. nih.gov This powerful methodology revealed that nitric oxide synthesis was significantly higher in piglets receiving a generous arginine diet compared to those on a deficient diet, demonstrating how different aspects of a metabolic network can be quantified in a single integrated study. physiology.orgnih.gov
Table 2: Research Findings from a Multitracer Stable Isotope Study in Neonatal Piglets
| Parameter Measured | Arginine-Deficient Diet (-Arg) | Arginine-Sufficient Diet (+Arg) | Source |
| Nitric Oxide Synthesis (µmol·kg⁻¹·h⁻¹) | 46 | 105 | physiology.org, nih.gov |
| Arginine Synthesis from Proline (µmol·kg⁻¹·h⁻¹) | 74 | 42 | nih.gov |
| Arginine Synthesis from Citrulline (µmol·kg⁻¹·h⁻¹) | 120 | 67 | nih.gov |
| Proline Contribution to Arginine Synthesis | ~60% | ~60% | nih.gov |
Advanced Analytical Spectroscopic and Spectrometric Techniques for L Arginine:hcl Guanido 15n2+ and Its Metabolites
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis
Mass spectrometry stands as a cornerstone for the analysis of L-arginine and its metabolites due to its high sensitivity and specificity. Various MS-based methodologies are employed to trace the path of the 15N label from L-arginine through complex metabolic networks.
Gas chromatography-mass spectrometry is a powerful tool for the analysis of volatile and thermally stable compounds. However, the polar nature of amino acids like L-arginine necessitates derivatization to increase their volatility for GC-MS analysis. sigmaaldrich.com Common derivatization techniques include silylation, such as with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com Another approach involves esterification followed by trifluoroacetylation or acetylation. nih.gov For instance, the N-acetyl isopropyl (NAIP) ester derivatives of amino acids have been successfully used for GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) analysis, a technique that allows for the determination of nitrogen isotope ratios. bris.ac.uk
It is important to note that some derivatization methods can lead to the conversion of arginine to other compounds, such as ornithine, which must be accounted for during analysis. researchgate.net The choice of derivatization reagent and chromatographic conditions is critical to prevent thermal degradation of the arginine derivative and ensure accurate quantification. bris.ac.uk
Table 1: GC-MS Derivatization Agents for L-Arginine Analysis
The use of isotopically labeled internal standards, such as U-13C6 L-arginine:HCl, is crucial for accurate quantification in LC-MS/MS analysis. nih.gov Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS that provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govmdpi.com For L-arginine, typical transitions monitored include m/z 175.1 to various product ions. nih.gov
Table 2: Example LC-MS/MS Transitions for Arginine and Metabolites
High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or Fourier transform-ion cyclotron resonance (FT-ICR) instruments, is indispensable for stable isotope-resolved metabolomics (SIRM). nih.gov HRMS allows for the precise measurement of mass-to-charge ratios, enabling the differentiation of isotopologues—molecules that differ only in their isotopic composition. This capability is crucial for tracing the incorporation of the 15N label from L-arginine:HCl (guanido-15N2+) into various downstream metabolites. nih.gov
Metabolic flux analysis (MFA) utilizes the isotopic labeling patterns measured by HRMS to quantify the rates of metabolic reactions. creative-proteomics.commedchemexpress.com By feeding cells a 15N-labeled substrate like L-arginine, researchers can track the distribution of the label throughout the metabolic network and use computational models to calculate intracellular fluxes. metalyticsbio.com
Proper sample preparation is critical for obtaining reliable and reproducible results in MS-based metabolomics. thermofisher.com For plasma or serum samples, protein precipitation is a common first step to remove high-abundance proteins that can interfere with the analysis. nih.govnih.gov Reagents such as methanol, acetonitrile, or isopropanol (B130326) are frequently used for this purpose. nih.govnih.gov
Solid-phase extraction (SPE) can be employed for further cleanup and concentration of analytes. nih.gov For instance, Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges are effective for extracting basic compounds like arginine and its methylated derivatives from biological matrices. nih.gov
While LC-MS often does not require derivatization for amino acids, certain GC-MS applications necessitate it to improve volatility and chromatographic performance. sigmaaldrich.comnih.gov As mentioned previously, silylation and esterification followed by acylation are common derivatization strategies for amino acids. sigmaaldrich.comnih.gov The choice of derivatization method must be carefully considered to avoid isotopic fractionation, which can affect the accuracy of isotope ratio measurements. nih.gov
The large and complex datasets generated in MS-based metabolomics, particularly in stable isotope tracing studies, require sophisticated computational tools for processing and interpretation. nih.gov A key step in this process is the correction for the natural abundance of stable isotopes. researchgate.neten-trust.at Software tools like IsoCor and IsoCorrectoR have been developed to perform this correction, which is essential for accurately determining the extent of isotopic labeling from the tracer. researchgate.netoup.comuni-regensburg.de
Following isotopic correction, the data can be used for metabolic flux analysis. researchgate.net A variety of software packages are available for flux calculation, including INCA (Isotopically Non-stationary Metabolic Flux Analysis) and OpenFlux. ucdavis.edu More recently, machine learning frameworks like ML-Flux are being developed to streamline the quantification of metabolic fluxes from isotope tracing data. biorxiv.org These computational tools integrate the isotopic labeling data with a metabolic network model to estimate the rates of intracellular reactions. metalyticsbio.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Metabolic Research
Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules and studying metabolic processes. nih.govacs.org The use of 15N-labeled compounds like L-arginine:HCl (guanido-15N2+) significantly enhances the utility of NMR for studying nitrogen metabolism. nih.govnih.gov
15N NMR can be used to directly observe the incorporation of the nitrogen label from arginine into other metabolites. nih.gov For example, 15N NMR has been used to confirm that Nω-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide (NO) from arginine, with the 15N label from the hydroxylated nitrogen atom appearing in the final NO product. nih.gov
In protein NMR, selective 15N-labeling of specific amino acids, including arginine, helps in the assignment of resonances and the study of protein structure and dynamics. nih.govwhiterose.ac.uk Specialized NMR pulse sequences have been developed to specifically observe the guanidinium (B1211019) group of arginine side chains, which is often involved in important molecular interactions. ucl.ac.uk While 15N NMR studies of metabolites have been less common due to issues like line broadening, techniques such as lowering the experimental temperature can improve spectral quality and allow for the characterization of 15N-labeled amino acids and their metabolic products in complex biological systems. nih.gov
15N NMR Applications for Probing Macromolecular Structure, Dynamics, and Ligand Binding
The selective incorporation of the stable isotope ¹⁵N into the guanido group of L-arginine, creating L-ARGININE:HCL (GUANIDO-15N2+), provides a powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy to investigate macromolecules like proteins. nih.govnih.gov The arginine side chain, with its unique charged guanidinium group, is frequently involved in critical biological processes such as protein stability, intermolecular interactions, allosteric regulation, and enzymatic catalysis. nih.govnih.govunivie.ac.at NMR studies utilizing ¹⁵N-labeled arginine can elucidate these processes at an atomic level. nih.govnih.gov
One of the most common applications is the use of two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. protein-nmr.org.ukunivr.it The ¹H-¹⁵N HSQC spectrum acts as a molecular "fingerprint" of a protein, where each backbone amide group and certain side chains, including arginine, produce a unique cross-peak. protein-nmr.org.uk When a ligand binds to a protein containing ¹⁵N-labeled arginine residues, changes in the chemical environment of the arginine side chains involved in the interaction can be observed as chemical shift perturbations (CSPs) in the HSQC spectrum. univr.itnih.gov By tracking which arginine residue peaks shift upon ligand titration, researchers can map the binding site on the protein's surface. univr.it For example, studies on dihydrofolate reductase have used this technique to monitor interactions between carboxylate groups on ligands and specific arginine residues in the protein's binding site. nih.gov
Beyond static structure and binding, ¹⁵N NMR is instrumental in studying macromolecular dynamics. The dynamic exchange of conformational states is crucial for protein function. nih.govunivie.ac.at NMR dynamics methods can characterize the mobility of arginine side chains. nih.gov Changes in peak intensities or line widths in the ¹H-¹⁵N HSQC spectrum can indicate conformational changes or dynamic processes occurring upon ligand binding. univr.it Studies have shown that ligand binding can cause arginine side chains to become more rigid, not only at the binding site but also at distal locations, suggesting long-range effects. nih.gov The insertion of ¹⁵N isotopes into arginine creates optimized spin systems that lead to simplified NMR spectra with a sensitive response to these environmental and dynamic changes, making it possible to study even large and complex protein systems. nih.govutexas.edu
Table 1: Applications of ¹⁵N NMR in Macromolecular Studies of L-Arginine
| NMR Application | Technique Used | Information Obtained | Relevance to L-ARGININE:HCL (GUANIDO-15N2+) |
|---|---|---|---|
| Macromolecular Structure | ¹H-¹⁵N HSQC | Provides a "fingerprint" of the protein, with unique signals for each N-H group. | Allows observation of specific signals from the labeled guanido group. |
| Ligand Binding | Chemical Shift Perturbation (CSP) Titrations | Identifies residues at the binding interface by tracking changes in their NMR signals upon ligand addition. univr.it | Pinpoints the involvement of specific arginine residues in molecular interactions. nih.gov |
| Macromolecular Dynamics | Relaxation Experiments (T1, T2, NOE) | Measures the mobility of specific residues on various timescales. | Characterizes the flexibility and conformational changes of the arginine side chain upon binding or catalysis. nih.gov |
Stable Isotope Resolved Metabolomics (SIRM) using NMR-based Detection
Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that uses stable isotope-labeled compounds to trace metabolic pathways in cells, tissues, or whole organisms. springernature.comnih.gov By introducing a precursor molecule enriched with a stable isotope like ¹³C or ¹⁵N, researchers can follow the atoms as they are incorporated into downstream metabolites. springernature.comnih.gov NMR spectroscopy is particularly well-suited for SIRM because it can identify and quantify metabolites in complex mixtures like cell extracts and determine the precise location of the isotope within a molecule (positional isotopomer distribution). springernature.comnih.gov
Using L-arginine specifically labeled with ¹⁵N in its guanido group allows for the direct tracing of nitrogen metabolism. nih.gov While ¹⁵N-labeled amino acids have been extensively used to label proteins for structural NMR studies, their application in metabolomics has been less common, partly due to the rapid exchange of amine protons with water, which can broaden NMR signals. nih.gov However, recent methodologies have shown that by adjusting experimental conditions, such as lowering the temperature, these challenges can be overcome, enabling facile characterization of ¹⁵N-labeled amino acids and their metabolic products. nih.gov
In a typical SIRM experiment with L-ARGININE:HCL (GUANIDO-15N2+), the labeled amino acid is supplied to a biological system, such as a mammalian cell culture. nih.gov After a period of incubation, metabolites are extracted and analyzed by NMR. nih.gov Through various 2D NMR experiments, it is possible to identify metabolites that have incorporated the ¹⁵N label from the arginine's guanido group. This provides unambiguous evidence for the activity of specific metabolic pathways. For example, the production of ¹⁵N-labeled citrulline and nitric oxide (NO) would confirm the activity of nitric oxide synthase (NOS). Similarly, the appearance of the ¹⁵N label in urea (B33335) would demonstrate the action of the arginase enzyme and the urea cycle. SIRM provides a dynamic picture of cellular metabolism, offering insights into metabolic fluxes and network architecture that cannot be obtained from steady-state metabolite profiling alone. nih.govinteresjournals.org
Advanced NMR Pulse Sequences and Data Acquisition Strategies for 15N-Labeled Compounds
The analysis of ¹⁵N-labeled compounds such as L-ARGININE:HCL (GUANIDO-15N2+) is enabled by a suite of advanced NMR pulse sequences designed to correlate the chemical shifts of ¹⁵N nuclei with attached protons. columbia.edu These experiments are crucial for resolving signals in complex spectra and extracting detailed structural and dynamic information.
The cornerstone experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. protein-nmr.org.ukpressbooks.pub This 2D experiment correlates the chemical shift of a proton with the chemical shift of the nitrogen it is directly bonded to. columbia.edu The magnetization is transferred from the proton to the ¹⁵N nucleus, evolves with the nitrogen's chemical shift, and is then transferred back to the proton for detection, which provides a significant sensitivity enhancement. protein-nmr.org.uk For ¹⁵N-labeled proteins, the HSQC spectrum displays correlations for backbone amide groups as well as side-chain N-H groups, including those in arginine. protein-nmr.org.ukprotocols.io
Another key experiment is the ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) . Unlike HSQC, which shows one-bond correlations, HMBC detects correlations between protons and nitrogens that are two or three bonds apart (and sometimes more). columbia.edursc.org This is invaluable for establishing connectivity within a molecule and for assigning the chemical shifts of non-protonated nitrogens. rsc.org
To deal with the complexity of protein spectra and to specifically probe arginine side chains, more specialized pulse sequences have been developed. These include:
Amino Acid Type-Selective HSQC: These experiments use additional coherence transfer steps involving ¹³C nuclei to selectively display signals from specific amino acid types, such as arginine, or their neighbors in the protein sequence. marioschubert.ch
Double-Quantum Correlation Experiments: To overcome challenges associated with signal broadening from chemical exchange in the arginine guanidinium group, sequences have been designed that evolve ¹⁵N double-quantum coherence. ucl.ac.uknih.gov These experiments can provide high-resolution correlation spectra of the functional guanidinium group, which is often difficult to observe with standard methods. ucl.ac.uk
Constant-Time HSQC: This variation helps to narrow the line widths of signals in the indirect (¹⁵N) dimension, improving spectral resolution, which is particularly useful for larger proteins.
These advanced techniques, often combined with cryogenic probe technology, make it feasible to perform detailed studies on sub-milligram quantities of ¹⁵N-labeled samples. rsc.org
Data Interpretation and Spectral Deconvolution in 15N NMR Metabolomics
Interpreting the data from ¹⁵N NMR metabolomics experiments involving L-ARGININE:HCL (GUANIDO-15N2+) requires the identification and quantification of metabolites that have incorporated the ¹⁵N label. The primary tool for this is the analysis of 2D NMR spectra, such as the ¹H-¹⁵N HSQC.
In a complex mixture like a cell extract, the ¹H-¹⁵N HSQC spectrum will show cross-peaks for all N-H groups present. The first step in data interpretation is to assign these peaks to specific metabolites. This is achieved by comparing the ¹H and ¹⁵N chemical shifts of the observed peaks to those of known compounds, which are available in databases like the Biological Magnetic Resonance Data Bank (BMRB). bmrb.io For example, the guanidinium N-H groups of arginine have characteristic chemical shifts that distinguish them from other amino acids. bmrb.io
When using a ¹⁵N-labeled tracer, only the metabolites that have been synthesized from the tracer will show signals in isotope-edited NMR experiments. nih.gov This greatly simplifies the spectrum and allows for the unambiguous identification of metabolic pathways. nih.gov For instance, if L-ARGININE:HCL (GUANIDO-15N2+) is metabolized by nitric oxide synthase, a new peak corresponding to ¹⁵N-labeled L-citrulline will appear in the spectrum. The position and fine structure (multiplicity) of this peak, caused by scalar couplings (J-couplings) to neighboring protons and carbons, confirm its identity.
Spectral deconvolution is the process of separating overlapping signals to accurately quantify the concentration of each metabolite. In 1D NMR, this involves fitting the complex spectral envelope to a sum of individual Lorentzian/Gaussian line shapes. In 2D spectra like HSQC, the improved resolution often minimizes overlap, but deconvolution algorithms can still be applied to peak volumes to resolve signals that are close in both dimensions. The volume of each cross-peak in an HSQC spectrum is proportional to the concentration of the corresponding metabolite, allowing for quantitative analysis of metabolic fluxes. nih.gov By comparing the intensities of signals from the labeled tracer and its metabolic products over time, one can calculate the rates of metabolic reactions.
Table 2: Key Parameters in ¹⁵N NMR Data Interpretation
| Parameter | Description | Application in Metabolomics |
|---|---|---|
| Chemical Shift (δ) | The resonance frequency of a nucleus relative to a standard, influenced by its local electronic environment. bmrb.io | Primary tool for identifying metabolites by matching observed shifts to database values. |
| Scalar Coupling (J-coupling) | An interaction between nuclear spins transmitted through chemical bonds, resulting in peak splitting (multiplicity). | Provides information on molecular connectivity, confirming metabolite identity and structure. |
| Peak Intensity/Volume | The area or volume of an NMR signal, which is directly proportional to the number of nuclei contributing to it. | Used for quantifying the concentration of metabolites and calculating metabolic fluxes. |
| Linewidth | The width of a peak at half-height, influenced by molecular motion and chemical exchange. | Can provide information on molecular dynamics and interactions. |
Chromatographic Separation Techniques for Isotope Tracers
Chromatographic techniques are essential for separating and isolating L-arginine and its metabolites from complex biological matrices before analysis, particularly when coupled with mass spectrometry or for collecting pure fractions for NMR. who.int The choice of technique depends on the physicochemical properties of the analytes, which for arginine and its metabolites are typically polar and ionic. helixchrom.com
High-Performance Liquid Chromatography (HPLC) for Amino Acid Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids. who.intmyfoodresearch.com Due to the polar nature of L-arginine and its metabolites, several HPLC modes are employed for their separation.
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, but it is not ideal for highly polar compounds like arginine, which have little retention on standard C18 columns. helixchrom.comcreative-proteomics.com To overcome this, two main strategies are used:
Derivatization: Amino acids are chemically modified with a hydrophobic reagent before analysis. myfoodresearch.com Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). creative-proteomics.comnih.gov These reagents react with the primary amine group of arginine, attaching a bulky, nonpolar group that significantly increases retention on a reversed-phase column. The resulting derivatives are often fluorescent, allowing for highly sensitive detection. nih.govresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC that is well-suited for separating highly polar compounds. creative-proteomics.comjocpr.com It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent, like acetonitrile. jocpr.com Water is used as the strong eluting solvent. Polar analytes like arginine are retained on the stationary phase through a combination of partitioning, ion-exchange, and hydrogen bonding interactions. helixchrom.com HILIC can often separate amino acids without the need for derivatization. jocpr.com
Table 3: Comparison of HPLC Methods for L-Arginine Separation
| HPLC Mode | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Reversed-Phase (RP-HPLC) with Derivatization | Separation based on hydrophobicity after chemical modification. myfoodresearch.com | High sensitivity (with fluorescent tags), excellent resolution. nih.govresearchgate.net | Requires extra sample preparation steps; derivatization can be complex. |
| Reversed-Phase (RP-HPLC) with Ion-Pairing | Increases retention of ionic analytes by forming neutral ion pairs. creative-proteomics.com | No derivatization needed; uses standard RP columns. | Ion-pairing reagents can be harsh on columns and are often not compatible with mass spectrometry. |
| Hydrophilic Interaction (HILIC) | Separation of polar compounds on a polar stationary phase. jocpr.com | Excellent for polar analytes like arginine, often without derivatization; compatible with MS. helixchrom.comjocpr.com | Can have longer equilibration times; retention can be sensitive to sample matrix. |
Ion-Exchange Chromatography in Isotope-Labeled Amino Acid Analysis
Ion-Exchange Chromatography (IEC) is a classical and highly effective method for separating amino acids based on their net charge. who.intucl.ac.uk Since amino acids are zwitterionic, their charge is dependent on the pH of the mobile phase. ucl.ac.uk This property is exploited for separation on an IEC column, which contains a stationary phase with fixed charged groups.
For separating basic amino acids like L-arginine, cation-exchange chromatography is typically used. 193.16.218 The stationary phase contains negatively charged functional groups (e.g., sulfonate groups). At a pH below the isoelectric point (pI) of arginine (pI ≈ 10.76), the molecule carries a net positive charge and binds strongly to the negatively charged resin. ucl.ac.uk
Separation of a mixture of amino acids is achieved by eluting the column with buffers of increasing pH or increasing ionic strength (salt concentration). ucl.ac.uk193.16.218
pH Gradient: As the pH of the mobile phase increases, the amino acids become less protonated and their net positive charge decreases. Amino acids with lower pI values will lose their charge first, elute from the column, and be detected. Arginine, being one of the most basic amino acids, will remain protonated and bound to the resin until a relatively high pH is reached.
Ionic Strength Gradient: A gradient of increasing salt concentration (e.g., sodium chloride) is used to elute the bound amino acids. ucl.ac.uk The salt cations compete with the positively charged amino acids for the binding sites on the resin, causing the amino acids to be displaced and eluted. Molecules with a higher positive charge, like arginine, require a higher salt concentration to be eluted.
IEC is a robust and reproducible technique that provides excellent separation of amino acids, making it highly suitable for the analysis of isotope-labeled L-arginine and its charged metabolites from biological fluids and protein hydrolysates. 193.16.218vut.cz
Applications in Metabolic Flux Analysis and Pathway Elucidation with L Arginine:hcl Guanido 15n2+
Elucidating the Arginine-Nitric Oxide (NO) Metabolic Pathway Dynamics
L-arginine is the sole precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in vascular regulation and immune response. nih.govmdpi.com The use of L-[guanidino-15N2]arginine allows for the direct measurement of NO synthesis rates in vivo. nih.gov
Tracing Guanidino Nitrogen Atoms to Nitric Oxide and L-Citrulline Synthesis in Experimental Models
The synthesis of NO from L-arginine is catalyzed by nitric oxide synthase (NOS) enzymes, which produce L-citrulline as a co-product. mdpi.comresearchgate.net The reaction involves the oxidation of one of the two terminal nitrogen atoms in the guanidino group of arginine to form NO, while the other nitrogen atom is incorporated into L-citrulline. harvardapparatus.comeurisotop.com
When L-[guanidino-15N2]arginine is introduced into a biological system, the 15N label is distributed between these two products. One 15N atom is incorporated into nitric oxide (15NO), which is rapidly oxidized to stable end-products like nitrate (B79036) (NO3-). The other 15N atom is transferred to the ureido group of L-citrulline, forming [15N]citrulline. nih.govnih.govpnas.org
By measuring the isotopic enrichment of 15N in plasma L-citrulline or urinary nitrate using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can calculate the rate of whole-body NO synthesis. nih.govnih.gov This tracer methodology has been successfully applied in human studies to explore the relationships between plasma arginine flux, de novo arginine synthesis, and NO production. nih.govnih.govnih.gov For instance, a key study in healthy men established a method to estimate whole-body NO synthesis by tracking the conversion of intravenously infused L-[guanidino-15N2]arginine to plasma [15N]citrulline. nih.govnih.govpnas.org
This approach demonstrated that while the plasma arginine compartment is a significant precursor pool for whole-body NO formation, only a small fraction of the total plasma arginine turnover is directed towards NO synthesis under normal physiological conditions. nih.gov
Table 1: Whole-Body Arginine Metabolism and Nitric Oxide Synthesis in Healthy Men
| Parameter | Mean Rate (μmol·kg⁻¹·hr⁻¹) | Standard Deviation | Percentage of Plasma Arginine Flux |
|---|---|---|---|
| Nitric Oxide (NO) Synthesis | 0.96 | ± 0.1 | ~1.2% |
| Urea (B33335) Formation | - | - | ~15% |
| De Novo Arginine Synthesis | 9.2 | ± 1.4 | - |
Data derived from studies utilizing L-[guanidino-15N2]arginine infusion. nih.govpnas.org
Methodological Considerations for Indirect Measurement of NO Production through Metabolite Enrichment
The indirect measurement of NO production using L-[guanidino-15N2]arginine relies on several key methodological considerations to ensure accuracy. Stable isotopic methods are considered the gold standard for measuring in vivo NO production rates. nih.gov
Tracer Administration and Isotopic Steady State: A primed, constant intravenous infusion of the tracer is typically administered to achieve a steady-state isotopic enrichment in the plasma arginine pool. nih.govpnas.orgnih.gov This isotopic equilibrium is crucial for the accurate calculation of metabolic fluxes.
Choice of Analyte: NO synthesis can be quantified by measuring the enrichment of either [15N]citrulline in the plasma or [15N]nitrate in the urine. nih.govnih.gov
[15N]Citrulline: Measuring the rate of [15N]citrulline production from [15N2]arginine provides a direct assessment of NOS activity. harvardapparatus.comnih.gov However, this can be complicated by the metabolic interconversion of citrulline and arginine. eurisotop.com
[15N]Nitrate: Urinary [15N]nitrate excretion reflects systemic NO production. nih.govsci-hub.box This method is non-invasive but requires careful control of dietary nitrate intake, as it can significantly contribute to total urinary nitrate levels. pnas.orgnih.gov Additionally, sample collection and storage conditions, such as pH, can affect the measurement of [15N]nitrate. pnas.org
Analytical Techniques: Sensitive and specific analytical methods are required to measure the low levels of isotopic enrichment in biological samples. Gas isotope ratio mass spectrometry (GIRMS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose. nih.govnih.gov
Confounding Factors: The interpretation of data can be influenced by other metabolic pathways that affect L-arginine metabolism, such as the activity of arginase, which competes with NOS for the common substrate. nih.gov Therefore, a comprehensive understanding of related metabolic pathways is essential for the precise interpretation of tracer data.
Investigations into the Urea Cycle and Connected Arginine Metabolic Pathways
L-[guanidino-15N2]arginine is also a valuable tool for studying the urea cycle, the primary pathway for the detoxification of ammonia (B1221849) in mammals.
Quantification of Guanidino Nitrogen Flux into Urea Synthesis
In the liver, the enzyme arginase hydrolyzes L-arginine to form urea and L-ornithine. ucl.ac.uk This reaction is the final step of the urea cycle. When L-[guanidino-15N2]arginine is used as a tracer, both 15N atoms from the guanidino group are incorporated into a single molecule of urea, producing [15N2]urea. nih.gov
By measuring the isotopic enrichment of [15N2]urea in plasma or urine following the administration of the tracer, researchers can quantify the portion of urea synthesis that is derived directly from the plasma arginine pool. nih.govpnas.org Studies have shown that a significant fraction of plasma arginine turnover is directed towards urea formation. nih.gov For example, in burn injury models, an increased transport of extrahepatic arginine into the liver has been shown to contribute to accelerated urea production. nih.gov This highlights the tracer's utility in understanding metabolic dysregulation in pathological states.
Analysis of Interconversion Dynamics between Arginine, Ornithine, and Citrulline Pools
The metabolism of arginine, ornithine, and citrulline is intricately linked through the urea cycle and pathways for de novo arginine synthesis. nih.gov L-[guanidino-15N2]arginine, often used in combination with other isotopically labeled amino acids such as labeled ornithine and citrulline, allows for a detailed analysis of the kinetic relationships between these three amino acids. harvardapparatus.comsci-hub.boxresearchgate.net
Arginine to Ornithine: The flux of arginine to ornithine via the arginase reaction can be traced.
Ornithine to Citrulline: Ornithine is a precursor for the synthesis of citrulline. nih.gov
Citrulline to Arginine: Citrulline is the direct precursor for endogenous arginine synthesis, a process that occurs primarily in the kidneys. eurisotop.com
By simultaneously infusing multiple tracers, researchers can develop multi-compartmental models to estimate the rates of appearance and interconversion of these amino acids. eurisotop.comsci-hub.box These studies are crucial for understanding arginine homeostasis, particularly under conditions of dietary arginine restriction or in disease states where arginine metabolism is altered. harvardapparatus.comsci-hub.box
Table 2: Plasma Amino Acid Fluxes in Healthy Men on an Arginine-Rich Diet
| Amino Acid | Condition | Mean Flux (μmol·kg⁻¹·h⁻¹) |
|---|---|---|
| Arginine | Fasted | 68.3 |
| Fed | 89.2 | |
| Ornithine | Fasted | 45.4 |
| Fed | 58.6 | |
| Citrulline | Fasted | 10.4 |
| Fed | 13.6 |
Data obtained from studies using a combination of stable isotope tracers, including L-[guanidino-15N,15N]arginine. sci-hub.box
Creatine (B1669601) Biosynthesis Pathway Analysis Utilizing L-ARGININE (GUANIDO-15N2+)
Creatine is a vital molecule for cellular energy metabolism, synthesized from the amino acids arginine, glycine (B1666218), and methionine. nih.govphysiology.orgnih.gov The first and rate-limiting step in creatine biosynthesis is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). nih.govembopress.org This enzyme transfers the guanidino group from arginine to glycine, yielding ornithine and guanidinoacetate (GAA). scispace.com
The use of L-[guanidino-15N2]arginine allows for the direct tracing of the guanidino group into this pathway. The two 15N atoms are transferred to glycine to form [15N2]guanidinoacetate. GAA is subsequently methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine. scispace.comfrontiersin.org
This tracer application is particularly valuable for:
Quantifying Pathway Flux: Measuring the appearance of [15N2]GAA allows for the determination of the rate of the AGAT-catalyzed reaction.
Diagnosing Enzyme Deficiencies: The methodology has been adapted to develop diagnostic enzyme assays. For instance, a method using L-[guanidino-15N2]arginine and labeled glycine has been developed to detect AGAT deficiency, a genetic disorder that leads to cerebral creatine deficiency. researchgate.net The assay measures the formation of the labeled product, [1,2-13C2,15N3]GuAc, in patient-derived cells. researchgate.net
Investigating Regulation: The tracer can be used to study the regulation of creatine synthesis, such as the feedback inhibition of AGAT by creatine. nih.govnih.gov Studies have shown that creatine supplementation downregulates AGAT activity, a key control point in maintaining creatine homeostasis. physiology.org
The inter-organ nature of creatine synthesis, with AGAT being highly active in the kidney and GAMT in the liver, can also be explored using this tracer in whole-body metabolic studies. physiology.orgnih.govfrontiersin.org
Tracing Guanidino Nitrogen in Glycine Amidinotransferase-Catalyzed Reactions
The first and rate-limiting step in creatine biosynthesis is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). nih.gov This reaction involves the transfer of an amidino group from L-arginine to glycine, which results in the formation of L-ornithine and guanidinoacetic acid (GAA). nih.govacs.org
When L-Arginine:HCl (guanido-¹⁵N₂+) is used as the substrate, the ¹⁵N atoms are located on the amidino group that is transferred. This allows researchers to directly trace the incorporation of these specific nitrogen atoms into the newly synthesized GAA. The reaction mechanism follows a ping-pong kinetic model, where the amidino group is first transferred from arginine to a cysteine residue in the active site of the AGAT enzyme, releasing ornithine. nih.gov Subsequently, the enzyme transfers the amidino group to the second substrate, glycine, to form GAA. nih.gov
The use of L-Arginine:HCl (guanido-¹⁵N₂+) makes it possible to quantify the rate of this reaction and understand its regulation under various physiological conditions. By measuring the rate of appearance of ¹⁵N₂-guanidinoacetic acid, the activity of the AGAT enzyme can be accurately determined.
| Reactant | Isotopic Label | Product | Isotopic Label | Enzyme |
|---|---|---|---|---|
| L-Arginine:HCl (guanido-¹⁵N₂+) | ¹⁵N on both terminal nitrogens of the guanidino group | Guanidinoacetic Acid (GAA) | ¹⁵N on both terminal nitrogens of the guanidino group | L-arginine:glycine amidinotransferase (AGAT) |
| Glycine | Unlabeled | L-Ornithine | Unlabeled |
Characterization of Guanidinoacetic Acid Formation as a Creatine Precursor
Following its synthesis via the AGAT-catalyzed reaction, guanidinoacetic acid (GAA) serves as the direct metabolic precursor for creatine. mdpi.comoup.com The second and final step in creatine biosynthesis is the methylation of GAA, a reaction catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT). acs.org This irreversible reaction utilizes S-adenosylmethionine (SAM) as the methyl donor. mdpi.com
By initiating a tracing experiment with L-Arginine:HCl (guanido-¹⁵N₂⁺), the ¹⁵N label is first incorporated into GAA. As the metabolic pathway proceeds, this ¹⁵N-labeled GAA is then converted into ¹⁵N-labeled creatine. This sequential labeling allows for the characterization of the entire creatine biosynthesis pathway. Kinetic studies using isotopic tracers have revealed insights into the pool sizes and turnover rates of these metabolites. For instance, research has shown that the isotopic enrichment in the GAA pool often reaches a plateau relatively quickly, whereas the appearance of the label in the much larger creatine pool is slower. mdpi.com This demonstrates that GAA is a rapidly turned-over intermediate in the synthesis of creatine. Measuring the isotopic enrichment in both GAA and creatine over time provides quantitative data on the flux through this critical energy metabolism pathway.
| Time Point | Guanidinoacetic Acid (GAA) ¹⁵N Enrichment (%) | Creatine ¹⁵N Enrichment (%) |
|---|---|---|
| 0 min | 0.0 | 0.0 |
| 30 min | 3.5 | 0.2 |
| 60 min | 3.7 | 0.5 |
| 120 min | 3.7 | 1.0 |
| 240 min | 3.6 | 2.1 |
Analysis of L-Arginine as a Precursor in Diverse Biosynthetic Pathways
L-arginine is a semi-essential amino acid that stands at a metabolic crossroads, serving as a precursor for a wide array of biologically important molecules beyond creatine. nih.gov Its unique guanidino group is a key substrate for the synthesis of numerous nitrogen-containing compounds. nih.gov The use of L-Arginine:HCl (guanido-¹⁵N₂+) is instrumental in elucidating these diverse pathways, as it allows for the unambiguous tracking of the guanidino nitrogens as they are incorporated into various natural products and complex metabolites.
Elucidation of L-Arginine's Role in Natural Product Biosynthesis
Isotopic labeling studies using precursors like ¹⁵N-labeled arginine have been fundamental in deciphering the biosynthetic origins of many complex natural products, particularly those produced by microorganisms. nih.govoup.com These experiments involve feeding a labeled precursor to a culture of the producing organism and then analyzing the resulting natural product by mass spectrometry or NMR to determine the location and extent of isotope incorporation.
A prominent example is the biosynthesis of the cyanobacterial toxin cylindrospermopsin. Isotopic incorporation experiments have demonstrated that L-arginine is a key building block. acs.orgresearchgate.net Crucially, these studies revealed that the guanidino moiety of arginine undergoes a complex enzymatic rearrangement to form the uracil ring structure found in the final toxin molecule. acs.org
Another significant example is the neurotoxin saxitoxin, produced by certain species of marine dinoflagellates and freshwater cyanobacteria. Early radioisotope tracing experiments suggested that arginine was a primary precursor. mdpi.com More recent investigations using stable isotope tracers have further clarified the pathway, confirming the incorporation of nitrogen from arginine into the intricate tricyclic core of saxitoxin. researchgate.netnih.gov
| Natural Product | Producing Organism Type | Fate of Arginine's Guanidino Group |
|---|---|---|
| Cylindrospermopsin | Cyanobacteria | Incorporated and rearranged to form the uracil ring |
| Saxitoxin | Cyanobacteria, Dinoflagellates | Incorporated into the core tricyclic guanidinium (B1211019) structure |
| Guanitoxin | Cyanobacteria | Undergoes hydroxylation and cyclization to form a cyclic guanidino product |
Tracing Carbon and Nitrogen Skeleton Rearrangements in Complex Metabolites
The biosynthesis of complex natural products often involves intricate rearrangements of the carbon and nitrogen skeletons of their precursor molecules. Stable isotope tracing is an indispensable tool for mapping these transformations. While L-Arginine:HCl (guanido-¹⁵N₂+) specifically labels the guanidino nitrogens, it can be used in concert with other labeled precursors (e.g., ¹³C-labeled arginine) to provide a complete picture of how the entire molecule is assembled and modified.
A relatively simple example of such a rearrangement is the metabolic conversion of arginine to proline, a phenomenon observed in stable isotope labeling by amino acids in cell culture (SILAC) experiments. researchgate.net In this pathway, the arginine carbon skeleton is converted to proline, a process that can be tracked if ¹³C-labeled arginine is used.
More complex rearrangements are evident in the biosynthesis of toxins like cylindrospermopsin and saxitoxin. In the formation of cylindrospermopsin, the conversion of the C-N-N framework of the guanidino group into the C-N-C-N framework of a uracil ring represents a profound skeletal rearrangement that was elucidated through isotope tracing. acs.orgnih.gov Similarly, the construction of saxitoxin involves the Claisen-type condensation of arginine with an acetate-derived precursor, followed by a series of cyclizations and modifications that completely reshape the original arginine skeleton. mdpi.com Tracking the ¹⁵N label from the guanidino group of arginine into the final product allows researchers to confirm the origin of specific nitrogen atoms within the new molecular architecture, providing critical evidence for proposed biosynthetic pathways.
Investigating Enzyme Reaction Mechanisms and Structural Biology with L Arginine:hcl Guanido 15n2+
Mechanistic Enzymology of Arginine-Modifying Enzymes
The use of L-ARGININE:HCL (GUANIDO-15N2+) has been instrumental in deciphering the detailed reaction mechanisms of enzymes that utilize L-arginine as a substrate. By tracking the ¹⁵N label, scientists can follow the transformation of the guanido group, identifying intermediates and final products, thus piecing together the catalytic puzzle.
Detailed Reaction Mechanisms of Nitric Oxide Synthase (NOS) Isoforms
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. sigmaaldrich.comwikipedia.org All NOS isoforms catalyze the oxidation of the guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline. sigmaaldrich.com The reaction is complex, requiring co-substrates such as molecular oxygen and NADPH, and cofactors like flavin adenine (B156593) dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (B1682763) (BH4). sigmaaldrich.comnih.gov
The synthesis of NO by NOS occurs in a two-step process. nih.gov
Step 1: Hydroxylation of L-arginine. In the first step, NOS hydroxylates L-arginine to form an intermediate, Nω-hydroxy-L-arginine (NOHA), which largely remains bound to the enzyme. wikipedia.orgnih.gov
Step 2: Oxidation of NOHA. The enzyme then oxidizes NOHA to yield L-citrulline and nitric oxide. wikipedia.orgnih.gov
The use of L-arginine labeled with ¹⁵N in the guanido group has been pivotal in confirming that one of the nitrogen atoms from this group is the source of the nitrogen atom in nitric oxide. nih.govnih.gov Electron spin resonance (ESR) spectroscopy studies have successfully identified ¹⁵NO as the product when ¹⁵N-labeled Nω-hydroxy-L-arginine is used as a substrate, confirming it as a key intermediate in the biosynthesis of NO from arginine. nih.gov
| NOS Reaction Step | Description | Role of ¹⁵N Labeling |
| 1. Hydroxylation | L-arginine is hydroxylated to Nω-hydroxy-L-arginine (NOHA). | Allows for the synthesis of ¹⁵N-labeled NOHA to probe the second step of the reaction. |
| 2. Oxidation | NOHA is oxidized to L-citrulline and nitric oxide (NO). | Confirms that the nitrogen atom in the final NO product originates from the guanido group of L-arginine. |
Catalytic Mechanisms of Arginase and its Interaction with Substrates
Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335), playing a crucial role in the urea cycle. ebi.ac.uknih.gov This enzyme competes with NOS for the common substrate L-arginine, thereby regulating nitric oxide production. nih.govnih.govresearchgate.netcaldic.com The catalytic mechanism of arginase involves a binuclear manganese center in the active site. nih.gov
The proposed mechanism for the hydrolysis of L-arginine by arginase is as follows:
Substrate Binding: L-arginine binds to the active site. This binding is facilitated by a proton transfer from the substrate's guanidinium (B1211019) group to a gateway residue, His141. nih.gov This deprotonation allows the neutral guanidinium group to enter the buried dimanganese region. nih.gov
Nucleophilic Attack: A metal-bridging hydroxide (B78521) ion initiates a nucleophilic attack on the guanidinium carbon of L-arginine, leading to the formation of a tetrahedral intermediate. ebi.ac.uk
Intermediate Collapse and Product Formation: The tetrahedral intermediate collapses, yielding L-ornithine and urea. ebi.ac.uk This step is facilitated by a proton transfer to the leaving amino group. ebi.ac.uk
While direct studies using L-ARGININE:HCL (GUANIDO-15N2+) to elucidate the arginase mechanism are less common in the provided search results, the understanding of substrate interaction provides a basis for how such labeled compounds could be used. For instance, ¹⁵N NMR could be employed to study the electronic environment of the guanido group upon binding to the enzyme's active site.
| Arginase Catalytic Step | Key Features |
| Substrate Binding | Requires proton transfer to His141 and coordination of the guanidinium group to the dimanganese center. nih.gov |
| Nucleophilic Attack | A metal-bridging hydroxide attacks the guanidinium carbon. ebi.ac.uk |
| Intermediate Formation | A tetrahedral intermediate is formed. ebi.ac.uk |
| Product Release | The intermediate collapses to form L-ornithine and urea. ebi.ac.uk |
Kinetic and Active Site Studies of Glycine (B1666218) Amidinotransferase
Glycine amidinotransferase (GAT), also known as L-arginine:glycine amidinotransferase (AGAT), is the enzyme that catalyzes the first and rate-limiting step in creatine (B1669601) biosynthesis. ebi.ac.ukwikipedia.orgmedlineplus.gov This reaction involves the transfer of an amidino group from L-arginine to glycine, producing guanidinoacetic acid (the immediate precursor to creatine) and L-ornithine. ebi.ac.ukwikipedia.org
The catalytic mechanism of GAT involves a two-step nucleophilic substitution reaction:
Formation of a Covalent Intermediate: The reaction is initiated by a nucleophilic attack of the thiol group of a cysteine residue (Cys407 in the human enzyme) on the guanidino carbon of L-arginine. ebi.ac.uknih.govnih.gov This results in the formation of a covalently bound amidino-enzyme intermediate and the release of L-ornithine. ebi.ac.ukresearchgate.net The electrophilicity of the guanidino-carbon is enhanced by hydrogen bonds and salt linkages with aspartate residues in the active site. ebi.ac.uk
Transfer to Glycine: In the second step, the amino group of glycine performs a nucleophilic attack on the carbon of the covalently bound amidino group. ebi.ac.uk This leads to the cleavage of the bond between the amidino-carbon and the cysteine sulfur, releasing guanidinoacetic acid and regenerating the free enzyme. ebi.ac.uk
Stable isotope-labeled substrates, such as L-[Guanidino-¹⁵N2]-Arginine, are utilized in assays to measure GAT activity. researchgate.netnih.govresearchgate.net These assays quantify the formation of ¹⁵N-labeled guanidinoacetate, providing a sensitive and specific method for kinetic and diagnostic studies. nih.govresearchgate.net
| GAT Catalytic Step | Description | Key Residues |
| 1. Covalent Intermediate Formation | Nucleophilic attack by the active site cysteine on the guanidino carbon of L-arginine, releasing L-ornithine. ebi.ac.uknih.gov | Cys407, Asp170, Asp305. ebi.ac.uknih.gov |
| 2. Amidino Group Transfer | Nucleophilic attack by glycine on the covalent intermediate, releasing guanidinoacetic acid and regenerating the enzyme. ebi.ac.uk | His303. ebi.ac.uk |
Mechanistic Insights into Other Arginine Hydroxylases and Amidino-Transferases
Besides NOS, other enzymes known as arginine hydroxylases can modify the L-arginine side chain. Many of these are nonheme iron(II) and α-ketoglutarate-dependent dioxygenases that can hydroxylate L-arginine at different carbon positions (C3, C4, or C5). frontiersin.org The general mechanism for these enzymes involves the activation of dioxygen at the iron center to form a highly reactive iron(IV)-oxo species. This species then abstracts a hydrogen atom from the substrate, followed by the rebound of the hydroxyl group to the resulting substrate radical. frontiersin.org The specific site of hydroxylation is determined by the unique active site environment of each enzyme, which influences the orientation of the substrate and the stability of the different possible radical intermediates. frontiersin.org
Arginine deiminase is another enzyme that acts on L-arginine, catalyzing its hydrolysis to citrulline and ammonia (B1221849). unm.edu Mechanistic studies suggest that this enzyme also utilizes an active-site cysteine residue for nucleophilic catalysis, proceeding through a covalent intermediate, similar to glycine amidinotransferase. unm.edu
Applications in Structural Biology through ¹⁵N Labeling
The incorporation of ¹⁵N, particularly in the guanido group of arginine, provides a powerful probe for nuclear magnetic resonance (NMR) spectroscopy studies in structural biology.
Characterization of Protein-Ligand Interactions Involving L-Arginine
The arginine side chain, with its positively charged guanidinium group, is frequently involved in crucial interactions such as salt bridges and hydrogen bonds at protein-ligand and protein-protein interfaces. nih.govnih.gov NMR spectroscopy, coupled with selective ¹⁵N labeling of arginine, is a potent technique to characterize these interactions at atomic resolution. nih.govchemrxiv.orgunivie.ac.at
By monitoring the chemical shifts of the ¹⁵N nuclei in the guanido group, researchers can identify which arginine residues are involved in ligand binding. acs.orgnih.gov Significant changes in the ¹⁵N chemical shifts upon ligand binding are indicative of a direct interaction. acs.org Furthermore, the resolution of distinct signals for the different nitrogen and hydrogen atoms in the guanidinium group can provide detailed information about the geometry of the interaction. For example, the observation of four resolved signals for the four NHη protons of an arginine guanidino group is consistent with hindered rotation, suggesting a strong and specific interaction with a ligand. acs.org
NMR dynamics studies, such as the measurement of order parameters (S²), can reveal changes in the flexibility of arginine side chains upon ligand binding. nih.gov An increase in the order parameter indicates a rigidification of the side chain, which can occur even for arginines distal to the binding site, suggesting long-range conformational changes. nih.gov Advanced NMR techniques, such as those detecting the ¹³Cζ-¹⁵Nε correlation, can be used to study the rotational dynamics of the guanidino group, providing insights into the strength of the interactions it forms. d-nb.inforsc.org
| NMR Parameter | Information Gained about Protein-Ligand Interactions |
| ¹⁵N Chemical Shift Perturbations | Identifies arginine residues involved in ligand binding and provides information about the chemical environment. acs.org |
| Resolution of Guanidinium NHη Signals | Indicates hindered rotation and specific, strong interactions. acs.org |
| Order Parameters (S²) | Measures the degree of motional restriction of the arginine side chain upon ligand binding. nih.gov |
| Rotational Dynamics (from ¹³Cζ-¹⁵Nε correlation) | Characterizes the strength of interactions involving the guanidino group. rsc.org |
Probing Protein Dynamics and Conformational Changes via 15N NMR Spectroscopy
The selective incorporation of L-ARGININE:HCL (GUANIDO-15N2+) into proteins provides a powerful and specific probe for investigating protein dynamics and conformational alterations using 15N Nuclear Magnetic Resonance (NMR) spectroscopy. The guanidinium group of arginine is frequently involved in critical molecular interactions, such as forming salt bridges and hydrogen bonds, which are fundamental to protein structure, stability, and function. nih.govnih.gov By labeling the two terminal nitrogen atoms (Nη) of the guanidinium group, researchers can directly monitor the local environment and motional properties of arginine side chains, offering valuable insights into the intricate relationship between protein dynamics and biological activity. nih.govnih.gov
The chemical shifts of the 15Nη nuclei are exquisitely sensitive to their local electronic environment. nih.gov Consequently, any changes in protein conformation, ligand binding, or alterations in the protonation state of neighboring residues can induce measurable perturbations in the 15N chemical shifts of the labeled arginine. nih.govresearchgate.net This sensitivity allows for the detailed characterization of dynamic processes occurring over a wide range of timescales, from fast internal motions (picoseconds to nanoseconds) to slower conformational exchanges (microseconds to milliseconds). acs.orgutoronto.ca
One of the key dynamic processes that can be interrogated using guanido-labeled arginine is the rotation around the Cζ–Nε bond of the side chain. nih.govnih.gov The rate of this rotation is influenced by the interactions in which the guanidinium group participates. For instance, when the two Nη atoms are involved in different interactions, their chemical environments become distinct, leading to separate signals in the NMR spectrum. The exchange rate between these two states, governed by the rotational dynamics, can be quantified to provide a measure of the strength of the interactions involving the arginine side chain. nih.gov
In a study on a 19 kDa protein, researchers utilized a 13Cζ–15Nη correlation spectrum to probe the rotational dynamics of arginine residues. For arginines R95 and R145, two distinct peaks were observed for the two 15Nη nuclei, indicating a slower exchange rate. In contrast, arginine R14 displayed a single broad peak, which is characteristic of faster exchange between the two Nη positions. This demonstrates the ability of this technique to provide residue-specific information on the motional constraints of arginine side chains. nih.gov
| Arginine Residue | 15Nη Spectral Signature | Inferred Rotational Dynamics of Guanidinium Group |
| R14 | Single broad peak | Fast Exchange |
| R95 | Two separate peaks | Slow Exchange |
| R145 | Two separate peaks | Slow Exchange |
A significant challenge in studying the 15Nη nuclei is the line broadening that can arise from the chemical exchange between the two Nη positions, especially when the rotation around the Cζ–Nε bond is in the intermediate regime on the NMR timescale. nih.gov To overcome this, a 13Cζ-detected NMR experiment that utilizes a double-quantum coherence of the two 15Nη nuclei has been developed. This approach is insensitive to the exchange process, resulting in sharp and well-resolved 15Nη resonances. The enhanced resolution afforded by this technique allows for the precise measurement of small chemical shift perturbations, such as those induced by the substitution of protons with deuterium (B1214612) (deuterium isotope shifts), which can be used to identify the presence of salt bridges in solution. This method was successfully applied to the L99A mutant of T4 lysozyme, enabling the detailed characterization of arginine-mediated interactions. nih.gov
In another example, the interaction between the chemokine CXCL8 and heparin was investigated by monitoring the 1H-15N HSQC spectra of selectively labeled arginine residues. Upon the addition of a heparin-derived octasaccharide (dp8), significant chemical shift perturbations were observed for specific arginine residues at the binding interface, confirming their direct involvement in the interaction. researchgate.net
Studies on the deubiquitinase A (DUBA) enzyme have also highlighted the utility of monitoring arginine side-chain dynamics. Using a modified 1H Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment, it was demonstrated that the side chains of three arginine residues exhibit motions on the same microsecond-to-millisecond timescale as the global conformational exchange of the protein backbone. Mutational analysis of two of these arginines resulted in a decrease in enzymatic activity, suggesting that the dynamic behavior of these side chains is coupled to the catalytic function of the enzyme. acs.org
| Protein System | NMR Technique | Key Findings |
| 19 kDa Protein | 13Cζ–15Nη Correlation | Quantified rotational dynamics of arginine guanidinium groups. nih.gov |
| T4 Lysozyme (L99A) | 13Cζ-detected 15Nη double-quantum NMR | Overcame exchange broadening to measure small chemical shift perturbations. nih.gov |
| CXCL8 | 1H-15N HSQC | Characterized arginine involvement in heparin binding. researchgate.net |
| Deubiquitinase A (DUBA) | 1H CPMG Relaxation Dispersion | Revealed coupling of arginine side-chain dynamics to enzyme function. acs.org |
| Ubiquitin | 1H–13C HSQC and 1H–15N SOFAST-HMQC | Monitored protein-protein interactions with Sla1 SH3-3 domain. nih.gov |
By providing a direct window into the behavior of arginine side chains, 15N NMR spectroscopy with L-ARGININE:HCL (GUANIDO-15N2+) labeling offers a powerful approach to unraveling the complex interplay between protein structure, dynamics, and function.
L Arginine:hcl Guanido 15n2+ in Quantitative Proteomics and Protein Dynamics Research
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies
SILAC is a powerful and widely adopted metabolic labeling strategy for mass spectrometry (MS)-based quantitative proteomics. nih.govthermofisher.com The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins. thermofisher.com This allows for the direct comparison of protein abundances between different cell populations.
Application in Measuring Global Protein Synthesis Rates in Cultured Cells and Animal Models
Beyond relative protein quantification, SILAC-based approaches using L-ARGININE:HCL (GUANIDO-15N2+) can be adapted to measure global protein synthesis rates. In a technique known as pulsed SILAC (pSILAC), cells are grown in "light" medium and then switched to a "heavy" medium for a defined period. nih.govebi.ac.uk
By measuring the rate of incorporation of the "heavy" labeled arginine into the proteome over time, researchers can calculate the synthesis rates of individual proteins. creative-proteomics.com This provides a dynamic view of the proteome, revealing how protein synthesis is regulated in response to various stimuli or cellular conditions. nih.gov
These dynamic labeling studies can also be extended to whole animal models, often referred to as stable isotope labeling in mammals (SILAM). nih.gov In such experiments, animals are fed a diet containing a labeled amino acid like L-ARGININE:HCL (GUANIDO-15N2+). liverpool.ac.uk By analyzing tissues at different time points, researchers can determine protein synthesis and turnover rates in a physiological context. liverpool.ac.ukdntb.gov.ua
Strategies for Addressing Amino Acid Conversion and Labeling Inefficiency in SILAC Experiments
A common challenge in SILAC experiments using labeled arginine is the metabolic conversion of arginine to other amino acids, most notably proline. nih.govnih.govresearchgate.net This conversion can lead to the "heavy" label appearing in proline-containing peptides, which can complicate data analysis and lead to inaccuracies in quantification. researchgate.net
Several strategies have been developed to mitigate this issue:
Supplementation with Proline: Adding an excess of unlabeled proline to the SILAC medium can inhibit the enzymatic pathway responsible for the arginine-to-proline conversion. nih.govnih.gov This is a simple and effective method to ensure that the heavy label is exclusively incorporated into arginine residues. researchgate.net
Genetic Engineering: In some model organisms, such as fission yeast, genes involved in arginine catabolism can be deleted. ed.ac.uknih.gov This genetic approach can completely abolish the conversion of arginine to other amino acids. ed.ac.uk
Computational Correction: Software tools can be used to identify and correct for the effects of amino acid conversion during data analysis. However, preventing the conversion is generally the preferred approach.
Labeling inefficiency, where not all proteins become fully labeled, can also be a concern, particularly in slow-growing cells or in whole-animal studies. liverpool.ac.uk Ensuring a sufficient number of cell doublings (typically at least five) in the labeling medium is crucial for achieving complete labeling in cell culture. nih.gov In animal studies, longer labeling periods may be necessary to accurately measure the turnover of low-abundance proteins. liverpool.ac.uk
Global and Proteoform-Resolved Protein Turnover Studies
The dynamic nature of the proteome is governed by the balance between protein synthesis and degradation, collectively known as protein turnover. nih.govliverpool.ac.uk Stable isotope tracers like L-ARGININE:HCL (GUANIDO-15N2+) are invaluable for dissecting these processes on a global scale and for individual protein variants, or proteoforms.
Quantification of Protein Degradation Rates using Stable Isotope Tracers
By combining pulsed SILAC with a chase period, researchers can quantify protein degradation rates. In this experimental setup, cells are first labeled with a "heavy" amino acid and then switched back to a "light" medium. The rate at which the "heavy" labeled proteins disappear over time provides a direct measure of their degradation rate. nih.gov
Time-series analysis of the labeling trajectories for individual proteins allows for the precise determination of the first-order rate constant for degradation. liverpool.ac.uk This approach enables turnover profiling of thousands of proteins simultaneously, offering insights into the stability of different cellular components and how protein degradation is regulated. nih.gov
| Experimental Approach | Principle | Measured Parameter | Key Advantage |
| Pulsed SILAC (pSILAC) | Cells are switched from "light" to "heavy" medium for a defined time. | Rate of "heavy" label incorporation. | Measures protein synthesis rates. |
| Pulse-Chase SILAC | Cells are labeled with "heavy" medium, then switched back to "light" medium. | Rate of "heavy" label disappearance. | Measures protein degradation rates. |
| Dynamic SILAC (dSILAC) | Multiple time points are collected during a labeling experiment. | Time-resolved label incorporation/loss. | Provides detailed protein turnover kinetics. researchgate.netresearchgate.net |
Analysis of Specific Protein Turnover Dynamics and Post-Translational Modification Effects
Proteins often exist in multiple forms, known as proteoforms, which can arise from alternative splicing or post-translational modifications (PTMs). nih.govnih.gov These different proteoforms can exhibit distinct turnover dynamics. Advanced proteomic techniques that combine SILAC with methods for enriching PTM-containing peptides allow for the investigation of how modifications like phosphorylation, acetylation, and ubiquitination affect protein stability. researchgate.netresearchgate.netnih.gov
For instance, site-resolved protein turnover (SPOT) analysis can measure the turnover of thousands of modified and unmodified peptides, revealing that PTMs can have a significant impact on protein half-life. researchgate.netresearchgate.net Studies have shown that phosphorylation can either accelerate or delay protein turnover, depending on the specific site and the protein's function. nih.gov
By enabling the measurement of turnover rates at the peptide level, these methods provide a high-resolution view of protein dynamics, allowing researchers to study the stability of different splice variants and to understand how PTMs regulate protein fate. nih.govnih.gov
| Research Finding | Methodology | Implication | Reference |
| Phosphorylation can have a global delaying effect on protein turnover. | DeltaSILAC (a pSILAC-based method) | PTMs are a key regulatory layer in controlling protein stability. | nih.gov |
| N-terminally processed peptides can have different turnover rates compared to other peptides from the same protein. | Pulsed SILAC combined with TMT-labeling | Proteolytic processing can influence protein half-life. | nih.govnih.gov |
| PTMs can be associated with different proteasome assembly states. | Site-resolved protein turnover (SPOT) analysis | PTMs may direct proteins to specific degradation pathways. | researchgate.net |
Emerging Research Frontiers and Methodological Innovations Utilizing L Arginine:hcl Guanido 15n2+
Integration with Systems Biology and Multi-Omics Approaches for Holistic Metabolic Understanding
The true power of L-Arginine:HCl (guanido-15N2+) is realized when it is integrated into systems biology and multi-omics frameworks. These approaches combine data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of cellular or organismal function. nih.gov L-Arginine:HCl (guanido-15N2+) is a key reagent for elucidating the proteomics and metabolomics layers of these complex analyses.
In proteomics , the compound is central to the Stable Isotope Labeling with Amino acids in Cell culture (SILAC) method. thermofisher.comchempep.com In a typical SILAC experiment, one population of cells is grown in a medium containing normal "light" arginine, while another is grown in a medium with "heavy" L-Arginine:HCl (guanido-15N2+). When the proteomes of these cell populations are mixed and analyzed by mass spectrometry, the mass difference between peptides containing light versus heavy arginine allows for precise relative quantification of thousands of proteins simultaneously. thermofisher.com This provides a global snapshot of how a specific stimulus or disease state affects protein expression and turnover.
In metabolomics , L-Arginine:HCl (guanido-15N2+) acts as a tracer to map the flow of nitrogen atoms through metabolic networks. nih.govmedchemexpress.com Arginine is a critical hub in metabolism, serving as a precursor for nitric oxide (NO), urea (B33335), polyamines, proline, and creatine (B1669601). nih.govresearchgate.net By introducing the ¹⁵N-labeled arginine, researchers can track the incorporation of the heavy isotope into these downstream metabolites. This technique, known as metabolic flux analysis, provides quantitative data on the activity of these interconnected pathways, offering a dynamic view of metabolic reprogramming in various conditions, from cancer to cardiovascular disease. nih.govmdpi.comnih.gov
The integration of these datasets provides a holistic understanding that is greater than the sum of its parts. For instance, a multi-omics study might use SILAC proteomics with L-Arginine:HCl (guanido-15N2+) to identify the downregulation of a specific enzyme, while parallel metabolomics tracing with the same compound could quantitatively confirm a corresponding decrease in the flux through that enzyme's metabolic pathway. This integrated approach connects changes in protein expression directly to functional metabolic outcomes.
| Omics Field | Application of L-ARGININE:HCL (GUANIDO-15N2+) | Key Research Output |
|---|---|---|
| Proteomics | Quantitative protein expression analysis via SILAC. thermofisher.com | Relative abundance and turnover rates of thousands of proteins. |
| Metabolomics | Tracer for metabolic flux analysis of arginine-dependent pathways. nih.gov | Quantitative measurement of pathway activity (e.g., NO synthesis, urea cycle). maastrichtuniversity.nl |
Computational Modeling and Simulation for Advanced Flux Analysis of Isotope Tracing Data
The raw data generated from L-Arginine:HCl (guanido-15N2+) tracing experiments is extensive and complex, consisting of mass spectra showing the distribution of ¹⁵N isotopes across numerous metabolites. To translate this data into meaningful biological knowledge, sophisticated computational modeling and simulation are essential. medchemexpress.com This is the core of metabolic flux analysis (MFA), a technique for quantifying the rates (fluxes) of intracellular metabolic reactions. nih.gov
The process begins with the development of a stoichiometric model of the metabolic network of interest, such as the pathways branching from arginine metabolism. This model represents the known biochemical reactions and their relationships. The experimental data—specifically, the isotopic enrichment patterns in metabolites like citrulline, ornithine, and proline measured by mass spectrometry after introducing L-Arginine:HCl (guanido-15N2+)—serve as inputs for the model.
Computational algorithms then solve a series of equations to find the flux values that best explain the observed isotope labeling patterns. This allows researchers to move beyond simple measurements of metabolite concentrations to determine the actual rate at which molecules are being processed through pathways. For example, this approach can precisely quantify the rate of nitric oxide (NO) synthesis from arginine, providing a critical measure of endothelial function. maastrichtuniversity.nl These models can also uncover previously unknown metabolic activities or pathway regulations. medchemexpress.com
| Pathway | Tracer | Analytical Method | Computational Output |
|---|---|---|---|
| Nitric Oxide Synthesis | L-Arginine:HCl (guanido-15N2+) | LC-MS/MS | Rate of NO production (nmol/kg/hr). maastrichtuniversity.nl |
| Urea Cycle | L-Arginine:HCl (guanido-15N2+) | GC-MS | Flux of nitrogen to urea. |
| Protein Synthesis | L-Arginine:HCl (guanido-15N2+) | LC-MS/MS | Fractional synthesis rate of specific proteins. |
Future Directions in Stable Isotope Applications for Novel Biochemical Discoveries and Method Development
The application of L-Arginine:HCl (guanido-15N2+) and similar stable isotopes is continually evolving, promising new frontiers in biochemical research and methodology.
One major future direction is the expansion of in vivo studies in humans and animal models. chempep.com While many foundational studies are performed in cell culture, applying stable isotope tracing techniques in a whole-organism context can reveal complex inter-organ metabolic relationships and provide more clinically relevant insights into diseases like metabolic syndrome, diabetes, and neurodegenerative disorders. nih.gov
There is also significant potential in combining stable isotope tracing with high-resolution imaging techniques. Methods like mass spectrometry imaging can visualize the spatial distribution of metabolites within tissues. Integrating this with L-Arginine:HCl (guanido-15N2+) tracing could create dynamic maps of metabolic activity, showing which cells or tissue regions have the highest rates of NO synthesis or protein turnover, for example.
Methodologically, advancements in mass spectrometry sensitivity and resolution will enable the detection and quantification of lower-abundance metabolites and proteins, expanding the scope of traceable pathways. chempep.com Furthermore, the development of more sophisticated computational models will allow for the integration of multi-omics data on an even larger scale, leading to predictive models of metabolism that can simulate the effects of therapeutic interventions. mdpi.com These next-generation models, fueled by high-quality data from tracers like L-Arginine:HCl (guanido-15N2+), will be instrumental in advancing personalized medicine by identifying metabolic signatures that predict disease risk or response to treatment.
Q & A
Basic Research Questions
Q. How is L-ARGININE:HCl (GUANIDO-15N2+) synthesized, and what conditions ensure high isotopic purity?
- Methodological Answer : Synthesis typically involves precise control of reaction parameters such as temperature (800–820°C for analogous reactions), pH, and reaction time to optimize yield and isotopic integrity . For isotopic labeling (15N2+), guanidine groups are enriched using nitrogen isotopes under controlled acidic conditions (e.g., HCl-mediated reactions). Post-synthesis, purity is validated via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm >99% isotopic enrichment .
Q. What role does L-ARGININE:HCl (GUANIDO-15N2+) play in nitric oxide (NO) pathway studies?
- Methodological Answer : As a substrate for nitric oxide synthase (NOS), it is enzymatically converted to 15N-labeled citrulline and NO, enabling isotopic tracing of NO production in cellular or in vitro systems. Researchers use it in buffer solutions (e.g., 10–50 mM in PBS) to study NO-dependent signaling, with quantification via chemiluminescence or HPLC-coupled detection .
Q. How do researchers validate isotopic labeling efficiency in this compound?
- Methodological Answer : Analytical techniques such as high-resolution mass spectrometry (HR-MS) or isotope ratio mass spectrometry (IRMS) are employed to measure 15N2+ enrichment. Cross-validation with NMR can confirm positional labeling (e.g., guanidino group specificity). Certificates of Analysis (COA) from suppliers often include isotopic purity data, which should be cross-checked in-house .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) using L-ARGININE:HCl (GUANIDO-15N2+) trace nitrogen incorporation in complex pathways?
- Methodological Answer : In MFA, the compound is introduced into cell cultures or animal models to track 15N incorporation into downstream metabolites (e.g., urea, polyamines). Liquid chromatography-tandem MS (LC-MS/MS) quantifies labeled intermediates, while computational models (e.g., Isotopomer Spectral Analysis) map flux rates. Critical controls include unlabeled arginine controls and correction for natural isotope abundance .
Q. How should discrepancies in NO quantification be addressed when using isotopic analogs?
- Methodological Answer : Discrepancies may arise from isotopic interference in detection methods (e.g., quenching in fluorescence assays). Validate assays with parallel experiments using unlabeled L-arginine:HCl and confirm via alternative methods (e.g., electron paramagnetic resonance for direct NO detection). Ensure sample preparation protocols (e.g., deproteinization steps) are standardized to minimize matrix effects .
Q. What strategies optimize reaction conditions for synthesizing 15N-labeled arginine derivatives with minimal byproducts?
- Methodological Answer : Reaction optimization includes gradient pH adjustment (e.g., 4.5–6.0) to stabilize intermediates and reduce hydrolysis. Temperature ramping (e.g., 25–60°C) enhances reaction kinetics. Post-synthesis, purification via ion-exchange chromatography or recrystallization in ethanol/water mixtures removes unreacted precursors. Yield and purity are monitored via reversed-phase HPLC .
Methodological Notes
- Quality Control : Always request SDS and COA documentation from suppliers to verify isotopic purity (>98%) and chemical stability .
- Experimental Design : For reproducibility, document buffer composition (e.g., 100 mM Tris-HCl, pH 7.4) and storage conditions (room temperature, desiccated) to prevent degradation .
- Data Validation : Use primary literature protocols (e.g., ICP-MS for trace metal analysis) to identify contaminants that may interfere with isotopic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
